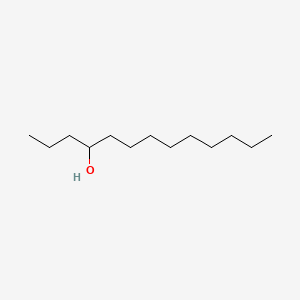
4-Tridecanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a tridecane chain. This compound is part of the fatty alcohol family and is known for its applications in various industrial and scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 4-Tridecanol can be synthesized through several methods. One common approach involves the reduction of tridecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the hydroformylation of dodecene followed by hydrogenation .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxo process, where olefins are converted to aldehydes using carbon monoxide and hydrogen in the presence of a catalyst, followed by hydrogenation to form the alcohol .
化学反应分析
Types of Reactions: 4-Tridecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to tridecanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to tridecane using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Tridecanone.
Reduction: Tridecane.
Substitution: Tridecyl chloride.
科学研究应用
4-Tridecanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
作用机制
The mechanism of action of 4-Tridecanol involves its interaction with cell membranes, where it can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .
相似化合物的比较
1-Tridecanol: A primary alcohol with the hydroxyl group at the first carbon.
2-Tridecanol: A secondary alcohol with the hydroxyl group at the second carbon.
3-Tridecanol: A secondary alcohol with the hydroxyl group at the third carbon.
Comparison: 4-Tridecanol is unique due to its position of the hydroxyl group, which imparts different physical and chemical properties compared to its isomers. For instance, this compound has a distinct boiling point and solubility profile, making it suitable for specific industrial applications .
属性
CAS 编号 |
26215-92-9 |
|---|---|
分子式 |
C13H28O |
分子量 |
200.36 g/mol |
IUPAC 名称 |
tridecan-4-ol |
InChI |
InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h13-14H,3-12H2,1-2H3 |
InChI 键 |
VHNLHPIEIIHMHH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


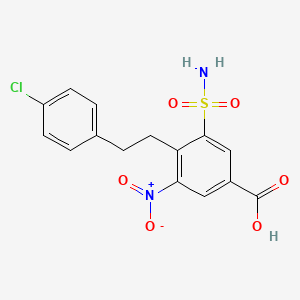

![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)



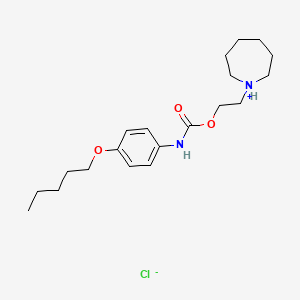
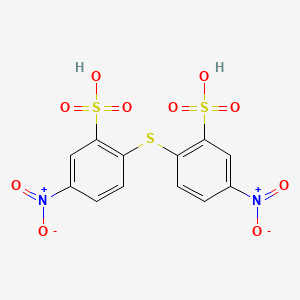
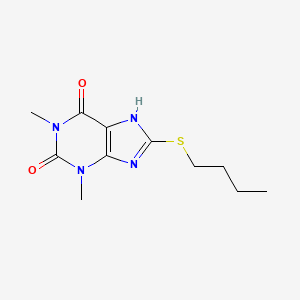
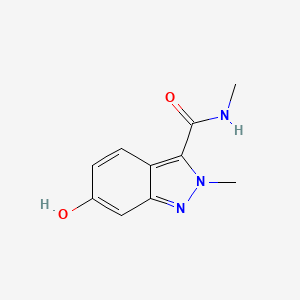
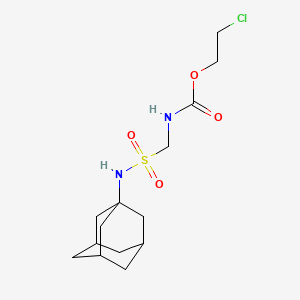

![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
